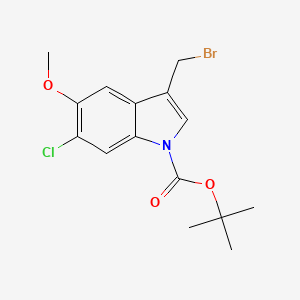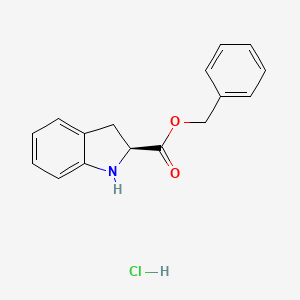
2,6-Diisopropylpyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diisopropylpyrazine is an organic compound belonging to the pyrazine family, characterized by its two isopropyl groups attached to the 2nd and 6th positions of the pyrazine ring. Pyrazines are known for their aromatic properties and are commonly found in various natural sources, including vegetables and microorganisms. This compound is particularly noted for its distinct aroma, which is often described as nutty or roasted.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diisopropylpyrazine can be achieved through several methods. One common approach involves the reaction of 2,6-dichloropyrazine with isopropylmagnesium bromide in the presence of a catalyst. This reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods: In industrial settings, this compound can be produced using biotechnological methods. For instance, certain strains of Bacillus subtilis have been found to biosynthesize this compound when cultured under specific conditions. This method is considered environmentally friendly and can be scaled up for large-scale production.
化学反応の分析
Types of Reactions: 2,6-Diisopropylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can be performed using halogenating agents like chlorine or bromine.
Major Products:
Oxidation: The oxidation of this compound typically yields pyrazine-2,6-dicarboxylic acid.
Reduction: Reduction reactions can produce 2,6-diisopropyl-1,4-dihydropyrazine.
Substitution: Halogenation results in compounds such as 2,6-dichloropyrazine.
科学的研究の応用
2,6-Diisopropylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its role in microbial communication and as a potential antimicrobial agent.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: It is utilized in the flavor and fragrance industry due to its distinct aroma, and in the production of pesticides and dyes.
作用機序
The mechanism of action of 2,6-Diisopropylpyrazine involves its interaction with specific molecular targets and pathways. In microbial systems, it is believed to interfere with cell signaling pathways, thereby exhibiting antimicrobial properties. The exact molecular targets are still under investigation, but it is thought to disrupt membrane integrity and inhibit enzyme activity.
類似化合物との比較
- 2,5-Diisopropylpyrazine
- 2,6-Dimethylpyrazine
- 2,3,5,6-Tetramethylpyrazine
Comparison: 2,6-Diisopropylpyrazine is unique due to its specific isopropyl substitution pattern, which imparts distinct chemical and physical properties. Compared to 2,5-Diisopropylpyrazine, it has a different substitution position, leading to variations in reactivity and aroma. 2,6-Dimethylpyrazine, on the other hand, has methyl groups instead of isopropyl groups, resulting in different steric and electronic effects.
特性
分子式 |
C10H16N2 |
|---|---|
分子量 |
164.25 g/mol |
IUPAC名 |
2,6-di(propan-2-yl)pyrazine |
InChI |
InChI=1S/C10H16N2/c1-7(2)9-5-11-6-10(12-9)8(3)4/h5-8H,1-4H3 |
InChIキー |
NYAIYYVTRTULIS-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CN=CC(=N1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



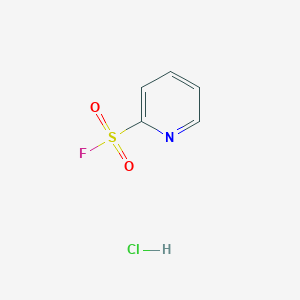
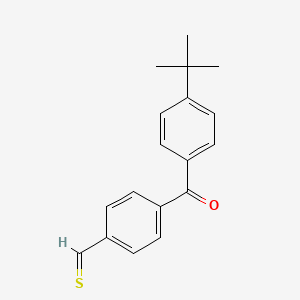
![Methyl 2'-(5-fluoro-2-methylphenyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]-6'-carboxylate](/img/structure/B13095338.png)
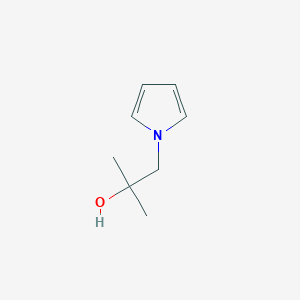

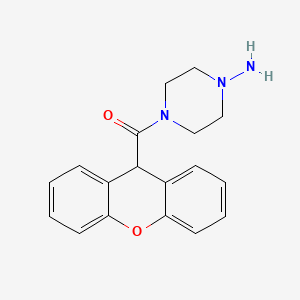
![Ethyl 6-(4-chlorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13095366.png)


